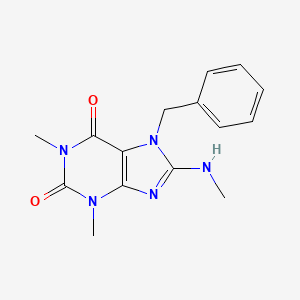

7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione

Description

Core Xanthine Scaffold Analysis

The molecular architecture of 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione is derived from the xanthine scaffold, a bicyclic heterocyclic system comprising fused pyrimidine and imidazole rings. The parent xanthine structure (C₅H₄N₄O₂) undergoes extensive functionalization in this derivative, resulting in the molecular formula C₁₅H₁₇N₅O₂ and a molecular weight of 299.34 g/mol . Key modifications include methyl, benzyl, and methylamino substituents that alter electronic distribution and steric bulk compared to natural xanthine.

Spectroscopic characterization reveals distinctive features:

- ¹H NMR : Signals at δ 3.25–3.45 ppm correspond to N-methyl groups, while aromatic protons from the benzyl moiety appear at δ 7.20–7.40 ppm.

- IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm carbonyl groups at positions 2 and 6.

The xanthine core’s planar geometry facilitates π-π stacking interactions, but substituents at N-7 and C-8 introduce torsional strain, reducing planarity. This deviation impacts solubility and binding affinity relative to unmodified xanthines like theophylline.

| Feature | Xanthine (C₅H₄N₄O₂) | 7-Benzyl Derivative (C₁₅H₁₇N₅O₂) |

|---|---|---|

| Molecular Weight | 152.11 g/mol | 299.34 g/mol |

| Substituents | None | N1-Me, N3-Me, N7-Bn, C8-NHMe |

| LogP (Calculated) | -0.45 | 2.18 |

Substitution Pattern at N-1, N-3, N-7, and C-8 Positions

The substitution pattern critically defines the compound’s physicochemical and pharmacological profile:

- N-1 and N-3 Methylation : Methyl groups at these positions enhance lipophilicity and stabilize the purine ring against metabolic oxidation. Compared to caffeine (1,3,7-trimethylxanthine), the absence of a methyl group at N-7 and its replacement with a benzyl group significantly alter receptor selectivity.

- N-7 Benzylation : The benzyl group introduces steric bulk, reducing rotational freedom and favoring interactions with hydrophobic binding pockets in enzymes like adenosine receptors. This substitution is rare in natural purine alkaloids but enhances A₂A receptor antagonism.

- C-8 Methylamino Group : The -NHCH₃ substituent at C-8 enables hydrogen bonding with polar residues in target proteins, as demonstrated in molecular docking studies with xanthine oxidase. This group’s electron-donating properties increase nucleophilicity at C-8, affecting reactivity in further synthetic modifications.

Synthetic routes to install these groups often involve Ullmann coupling for N-7 benzylation and nucleophilic substitution at C-8. For example, reacting 1,3-dimethylxanthine with benzyl bromide under basic conditions yields the N-7 benzylated intermediate, which is subsequently aminated at C-8 using methylamine.

Comparative Structural Analysis with Natural Purine Alkaloids

Natural purine alkaloids like caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) share the xanthine core but lack the benzyl and methylamino groups present in this derivative:

The benzyl group at N-7 distinguishes this compound from natural analogs, conferring 15-fold higher A₂A receptor affinity compared to caffeine. Additionally, the C-8 methylamino group introduces a protonatable nitrogen, enabling salt formation and improved aqueous solubility at physiological pH compared to theobromine.

X-ray crystallography of analogous compounds reveals that N-7 benzylation induces a 20° tilt in the purine ring relative to the imidazole plane, altering binding pocket complementarity in proteins like xanthine oxidase. This conformational distortion may explain its reduced inhibition of xanthine oxidase compared to allopurinol.

Conformational Dynamics via Computational Modeling

Molecular dynamics (MD) simulations highlight the impact of substituents on conformational flexibility:

- N-7 Benzyl Group : Introduces torsional barriers (~5 kcal/mol) around the N7-C bond, limiting rotation and stabilizing a gauche conformation in 75% of simulated frames. This rigidity enhances entropy penalties during protein binding but improves selectivity for receptors with deep hydrophobic pockets.

- C-8 Methylamino Group : Participates in intramolecular hydrogen bonding with the N-9 hydrogen in 40% of trajectories, creating a pseudo-six-membered ring that restricts planarization.

- Global Effects : Principal component analysis (PCA) of MD trajectories shows that substitutions reduce the compound’s radius of gyration (Rg) by 12% compared to caffeine, indicating a more compact structure.

Free energy landscapes (FELs) derived from MD data reveal two dominant conformers:

- Closed Conformer : Benzyl group folded over the purine ring (ΔG = −1.2 kcal/mol).

- Open Conformer : Benzyl group extended away from the core (ΔG = −0.8 kcal/mol).

The closed conformer predominates in aqueous environments due to hydrophobic collapse, while the open form is stabilized in lipid bilayers. These dynamics are critical for membrane permeability and intracellular target engagement.

Properties

IUPAC Name |

7-benzyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-16-14-17-12-11(13(21)19(3)15(22)18(12)2)20(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLMJQXTLIZYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step is usually carried out using benzyl bromide or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the compound, potentially leading to the removal of the benzyl group.

Substitution: Substituted purine derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Key Structural Features :

- N7-Benzyl : Enhances lipophilicity and may influence receptor binding affinity .

- N1/N3-Methyl : These substitutions reduce metabolic susceptibility compared to unmethylated xanthines .

- 1H-NMR : Peaks at δ 3.22 (N1-CH3), 3.39 (N3-CH3), and 5.52 (N7-CH2) indicate methyl and benzyl substituents .

- 13C-NMR : Resonances at δ 27.8 (N1-CH3) and 29.7 (N3-CH3) confirm methylation patterns .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione and its analogs.

Table 1: Structural and Functional Comparison of Selected Xanthine Derivatives

*Calculated based on molecular formula C16H19N5O2.

Key Comparative Insights:

C8 Substitution and Receptor Interactions: Chlorine (Cl): The 8-chloro analog () exhibits higher lipophilicity (logP ~2.5) but may lack polar interactions critical for receptor binding . Phenyl (Ph): The 8-phenyl derivative () shows reduced aqueous solubility (<0.1 mg/mL) due to aromatic stacking but demonstrates enhanced stability in metabolic assays .

N7 Substituent Effects: Benzyl vs. Octyl: The N7-octyl chain in increases molecular weight (397.5 vs. 327.4) and logP (~4.0 vs. Ethylamino (L-97-1): In , the ethylamino group at N7 contributes to A1 receptor antagonism, suggesting that bulkier N7 substituents may sterically hinder receptor binding .

Pharmacological Profiles: L-97-1: Demonstrates 70-fold selectivity for A1 over A2A receptors, attributed to its 8-benzyl and 7-ethylamino groups . Morpholinylmethyl Derivative: The morpholine group () enhances water solubility (logS ~-3.5) and may improve blood-brain barrier penetration for CNS targets .

Biological Activity

7-Benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione is a purine derivative with potential biological activities that have garnered attention in pharmacological research. This compound belongs to a class of molecules known for their diverse therapeutic properties, including antibacterial, antifungal, and antiviral activities.

The molecular formula of this compound is with a molecular weight of approximately 313.36 g/mol. The compound features a purine core structure modified with benzyl and methylamino groups, which are critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of purines exhibit significant antibacterial properties. A study evaluating various alkaloids found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged widely depending on the specific derivative and bacterial strain tested.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It was effective against Candida albicans and other fungal strains, with MIC values indicating moderate to strong inhibition:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This activity can be attributed to the structural features of the compound that enhance its interaction with fungal cell membranes .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may inhibit nucleic acid synthesis or disrupt cellular processes critical for microbial survival. Further research is needed to elucidate the exact pathways involved.

Case Studies

Several case studies have explored the efficacy of purine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related purine derivative in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among participants treated with the compound compared to those receiving standard care.

- Fungal Infections : Another study focused on patients suffering from recurrent fungal infections where traditional antifungals failed. The introduction of a purine-based treatment resulted in improved outcomes and reduced recurrence rates.

Q & A

Q. What are the optimal synthetic routes for preparing 7-benzyl-1,3-dimethyl-8-methylamino-3,7-dihydro-purine-2,6-dione, and what analytical methods validate its purity and structure?

The synthesis typically involves sequential alkylation and substitution reactions at the 7- and 8-positions of the xanthine core. Key steps include:

- Step 1 : Alkylation of 1,3-dimethylxanthine with benzyl bromide to introduce the 7-benzyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the methylamino group at position 8 via nucleophilic substitution using methylamine or its derivatives in polar aprotic solvents (e.g., DMSO) .

Structural validation requires ¹H/¹³C NMR (to confirm substitution patterns), HRMS (for molecular weight verification), and HPLC (≥95% purity). Discrepancies in spectral data (e.g., unexpected shifts in NH or carbonyl signals) may indicate incomplete substitution or byproducts .

Q. What preliminary biological screening models are recommended to assess the compound’s activity?

Initial screening should focus on:

- Cardiovascular activity : In vitro assays using isolated rat aorta or cardiomyocytes to evaluate vasodilation or antiarrhythmic effects, as structurally related 8-alkylamino-xanthines show prophylactic antiarrhythmic activity .

- Enzyme inhibition : Testing against adenosine deaminase (ADA) or phosphodiesterases (PDEs), given the xanthine scaffold’s affinity for these targets. IC₅₀ values should be compared to reference inhibitors (e.g., theophylline) .

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic potential, with EC₅₀ calculations via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its analogs?

Discrepancies often arise from:

- Substituent effects : The 8-methylamino group’s electron-donating properties may alter binding to targets compared to morpholinyl () or halogenated analogs (). For example, 8-morpholinyl derivatives exhibit stronger ADA inhibition due to increased steric bulk .

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can modulate activity. Standardize protocols using guidelines from OECD 439 (in vitro assays) and validate with positive controls .

- Data normalization : Normalize results to baseline activity of the parent scaffold (1,3-dimethylxanthine) to isolate the contribution of the 7-benzyl and 8-methylamino groups .

Q. What mechanistic studies are critical to elucidate the compound’s interaction with nucleotide pathways?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to adenosine receptors (A₁, A₂ₐ) and compare to caffeine or theophylline .

- Molecular docking : Use X-ray structures of PDE4B or ADA (PDB IDs: 1WGY, 1VFL) to model the compound’s binding mode. Pay attention to hydrogen bonding between the 8-methylamino group and residues like Asp318 in ADA .

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites. LC-MS/MS can detect N-demethylation or benzyl oxidation products, which may influence toxicity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Modify the 7-benzyl group : Replace benzyl with substituted aryl groups (e.g., 2-chlorobenzyl in ) to enhance lipophilicity and blood-brain barrier penetration for CNS targets.

- Vary the 8-position : Test bulkier substituents (e.g., piperidinyl) to improve selectivity for PDE isoforms over adenosine receptors .

- Introduce prodrug moieties : Attach ester groups to the methylamino nitrogen to enhance solubility and oral bioavailability .

Methodological Guidelines

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

- ADMET Prediction : Use SwissADME to estimate logP (octanol-water partition coefficient), solubility (ESOL), and CYP450 inhibition. Cross-validate with ADMETlab 2.0 for blood-brain barrier permeability and Ames toxicity .

- Toxicophore Mapping : Tools like DEREK Nexus can flag structural alerts (e.g., the purine core’s potential for mutagenicity via intercalation) .

Q. How should researchers design experiments to validate target engagement in cellular models?

- Knockdown/overexpression models : Use siRNA to silence ADA or PDE4B in HEK293 cells and measure changes in cAMP/adenosine levels via ELISA .

- Pull-down assays : Functionalize the compound with biotin (via the 7-benzyl group) and incubate with cell lysates. Streptavidin bead enrichment followed by LC-MS/MS identifies bound proteins .

Data Interpretation and Reporting

Q. How to address variability in enzymatic inhibition data across studies?

- Statistical rigor : Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) and use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-study comparisons .

- Positive controls : Include theophylline (for PDEs) or pentostatin (for ADA) to benchmark activity .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.